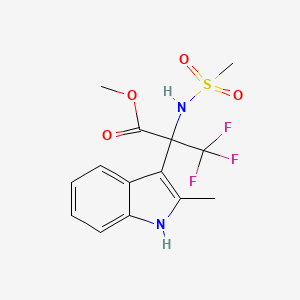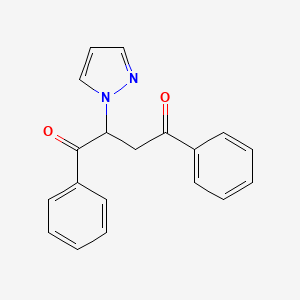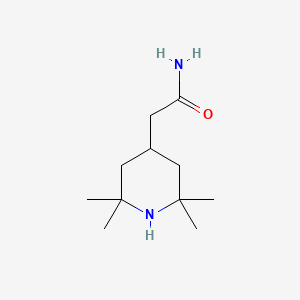
methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate, also known as MTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMA is a derivative of alanine and indole, and its unique structure makes it a promising candidate for research in medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate is not fully understood, but studies have shown that it interacts with various cellular targets, including enzymes and receptors. methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the brain. methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has also been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine in the brain. In vivo studies have shown that methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate can cross the blood-brain barrier and has potential as a drug delivery agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has also been shown to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. One limitation of using methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Direcciones Futuras
There are many future directions for research on methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in cancer cells. Another direction is to study its potential as a drug delivery agent and to investigate its ability to cross the blood-brain barrier. Additionally, further studies are needed to fully understand its interaction with cellular targets and its biochemical and physiological effects. Overall, the unique structure and potential applications of methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate make it a promising candidate for further scientific research.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has shown potential in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has been studied for its potential use as an anticancer agent. Studies have shown that methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In biochemistry, methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-(methanesulfonamido)-2-(2-methyl-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c1-8-11(9-6-4-5-7-10(9)18-8)13(12(20)23-2,14(15,16)17)19-24(3,21)22/h4-7,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFYMWYBTGZATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-2-[(methylsulfonyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)
![3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299347.png)
![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate](/img/structure/B4299366.png)


![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)
![N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4299394.png)
![3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4299403.png)
![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)
![2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B4299417.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4299424.png)
